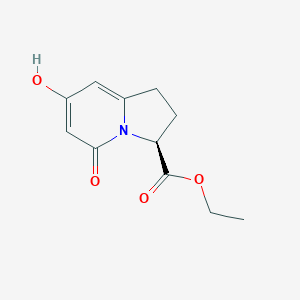
2,4'-Dihydroxy-4,6-dimethoxydihydrochalcone
Übersicht
Beschreibung
2,4’-Dihydroxy-4,6-dimethoxydihydrochalcone is a dihydrochalcone compound isolated from the plant Iryanthera juruensis Warb. It is known for its cytotoxic properties and has been tested against a panel of cancer cell lines . This compound has a molecular formula of C17H18O5 and a molecular weight of 302.32 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4’-Dihydroxy-4,6-dimethoxydihydrochalcone typically involves the condensation of appropriate aldehydes and ketones under basic conditions. One common method is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with an acetophenone derivative in the presence of a base such as sodium hydroxide or potassium hydroxide .
Industrial Production Methods
Industrial production methods for 2,4’-Dihydroxy-4,6-dimethoxydihydrochalcone are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4’-Dihydroxy-4,6-dimethoxydihydrochalcone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
2,4’-Dihydroxy-4,6-dimethoxydihydrochalcone has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other complex molecules.
Biology: It has been studied for its cytotoxic effects on cancer cell lines.
Medicine: Its potential as an anti-cancer agent is being explored.
Industry: It may have applications in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 2,4’-Dihydroxy-4,6-dimethoxydihydrochalcone exerts its effects involves its interaction with cellular targets. It is a major cytotoxic metabolite and has been shown to induce cell death in cancer cells . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with cellular processes critical for cancer cell survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dihydroxy-4,4-dimethoxydihydrochalcone: This compound has a similar structure but differs in the position of the hydroxyl and methoxy groups.
4,4’-Dihydroxy-2,6-dimethoxydihydrochalcone: Another structurally similar compound with different functional group positions.
Uniqueness
2,4’-Dihydroxy-4,6-dimethoxydihydrochalcone is unique due to its specific arrangement of hydroxyl and methoxy groups, which contribute to its distinct cytotoxic properties. This makes it a valuable compound for research in cancer treatment.
Eigenschaften
IUPAC Name |
3-(2-hydroxy-4,6-dimethoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-21-13-9-16(20)14(17(10-13)22-2)7-8-15(19)11-3-5-12(18)6-4-11/h3-6,9-10,18,20H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMWYIVORZZVMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CCC(=O)C2=CC=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B3027965.png)
![(S)-tert-butyl 6-(5-(7-broMo-9,9-difluoro-9H-fluoren-2-yl)-1H-iMidazol-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B3027967.png)


![[4,8-bis[2-(2-ethylhexyl)thieno[3,2-b]thiophen-5-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B3027973.png)


![tert-butyl (3aR,6S,6aR)-6-amino-hexahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B3027978.png)

![2,3-Dichlorofuro[3,4-b]pyrazine-5,7-dione](/img/structure/B3027981.png)

![7-Chloro-2-(4-fluorophenyl)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B3027984.png)

